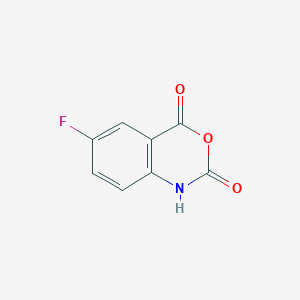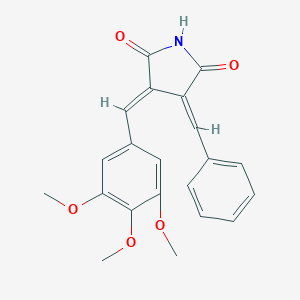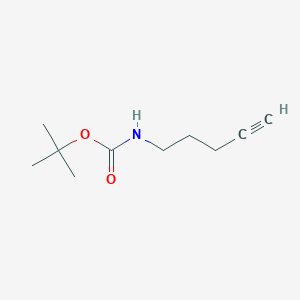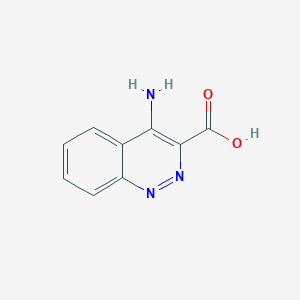
4-Aminocinnoline-3-carboxylic acid
Overview
Description
4-Aminocinnoline-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H7N3O2. It is part of the cinnoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an amino group at the 4-position and a carboxylic acid group at the 3-position of the cinnoline ring.
Mechanism of Action
Target of Action
The primary targets of 4-Aminocinnoline-3-carboxylic acid are Tyrosine kinases and Topoisomerase I . These enzymes play a crucial role in cell division and DNA replication, making them common targets for anticancer agents .
Mode of Action
This compound interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal function of these enzymes, leading to changes in cellular processes such as cell division and DNA replication .
Pharmacokinetics
The development of cinnoline-based molecules has been noted for their contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of cell cycle arrest . This can lead to apoptosis, or programmed cell death, which is a desirable outcome in the treatment of cancer .
Biochemical Analysis
Biochemical Properties
It is known that cinnoline derivatives, which include 4-Aminocinnoline-3-carboxylic acid, have been found to interact with various enzymes and proteins . For instance, 4-aminocinnoline-3-carboxamides have been reported to exhibit inhibition of Bruton’s tyrosine kinase (BTK), a key enzyme involved in B-cell development .
Cellular Effects
Cinnoline derivatives have been found to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities . These activities suggest that this compound may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that cinnoline derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity . For instance, 4-aminocinnoline-3-carboxamides have been found to inhibit BTK, suggesting that they may exert their effects through enzyme inhibition .
Temporal Effects in Laboratory Settings
It is known that cinnoline derivatives can exhibit long-term effects on cellular function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminocinnoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of cinnoline followed by reduction and subsequent carboxylation . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Aminocinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with palladium on carbon for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield 4-nitrocinnoline-3-carboxylic acid, while reduction can revert it to the original this compound .
Scientific Research Applications
4-Aminocinnoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
4-Aminocinnoline-3-carboxamide: Similar in structure but with an amide group instead of a carboxylic acid group.
4-Nitrocinnoline-3-carboxylic acid: Contains a nitro group instead of an amino group.
3-Phenylcinnoline-4-carboxylic acid: Features a phenyl group at the 3-position.
Uniqueness
4-Aminocinnoline-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-aminocinnoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-7-5-3-1-2-4-6(5)11-12-8(7)9(13)14/h1-4H,(H2,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFRLZPYEYCGTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=N2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162360 | |
| Record name | 3-Cinnolinecarboxylic acid, 4-amino-, hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143232-59-1 | |
| Record name | 3-Cinnolinecarboxylic acid, 4-amino-, hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143232591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cinnolinecarboxylic acid, 4-amino-, hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



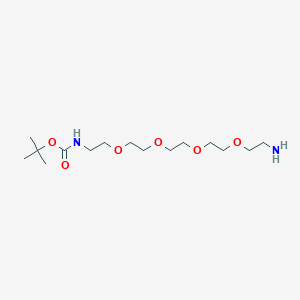

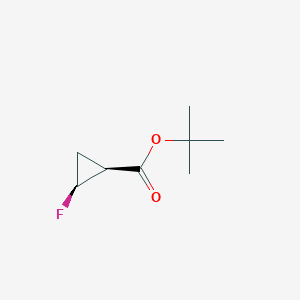
![3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-](/img/structure/B128500.png)
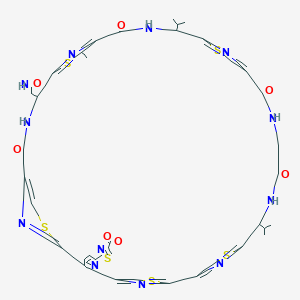
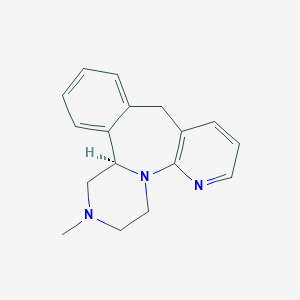
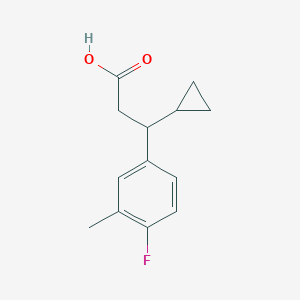
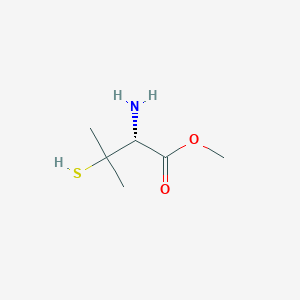
![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128516.png)
